(E)-butyl 4-(3-(1-benzyl-1H-indol-3-yl)-2-cyanoacrylamido)benzoate
Description
(E)-Butyl 4-(3-(1-benzyl-1H-indol-3-yl)-2-cyanoacrylamido)benzoate is a synthetic organic compound characterized by a hybrid structure combining a benzoate ester, a substituted indole, and a cyanoacrylamide group. The (E)-configuration refers to the stereochemistry of the acrylamide double bond, which influences its molecular geometry and biological interactions. Key structural features include:
- Benzoate ester core: The butyl ester group at the para position of the benzene ring contributes to lipophilicity, affecting solubility and membrane permeability.
- Indole moiety: The 1-benzyl-substituted indole system may facilitate interactions with biological targets, such as enzymes or receptors, due to its aromatic and planar structure.
Properties
IUPAC Name |
butyl 4-[[(E)-3-(1-benzylindol-3-yl)-2-cyanoprop-2-enoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27N3O3/c1-2-3-17-36-30(35)23-13-15-26(16-14-23)32-29(34)24(19-31)18-25-21-33(20-22-9-5-4-6-10-22)28-12-8-7-11-27(25)28/h4-16,18,21H,2-3,17,20H2,1H3,(H,32,34)/b24-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEQLSJDLNJDQB-HKOYGPOVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, we compare (E)-butyl 4-(3-(1-benzyl-1H-indol-3-yl)-2-cyanoacrylamido)benzoate with three classes of analogs: alkyl benzoates, indole derivatives, and cyanoacrylamides.
Comparison with Alkyl Benzoates
Butyl benzoate, a simple ester, is widely used in cosmetics and pharmaceuticals as a solvent or emollient . Unlike the target compound, it lacks bioactive moieties (indole, cyanoacrylamide), resulting in minimal cytotoxicity. The target’s extended conjugation and polar groups reduce volatility and increase hydrophobicity (LogP ~4.1 vs. 3.2 for butyl benzoate), which may enhance tissue retention but limit aqueous solubility.
Comparison with Indole Derivatives
Indole derivatives, such as 1-benzyl-1H-indole-3-carboxaldehyde, exhibit moderate cytotoxicity due to interactions with tubulin or DNA . However, increased molecular weight (MW ~457 g/mol vs. ~235 g/mol for simpler indoles) may reduce bioavailability.
Comparison with Cyanoacrylamides
Cyanoacrylamides like (E)-2-cyano-3-(4-nitrophenyl)acrylamide are known for their electrophilic reactivity, enabling covalent inhibition of kinases or proteases. The target compound’s benzoate ester replaces the nitro group, reducing electron-withdrawing effects and possibly altering target specificity. Preliminary modeling suggests the indole moiety may direct the molecule toward ATP-binding pockets in kinases, analogous to sunitinib’s indolin-2-one core.
Research Findings and Implications
- Synthetic Challenges : The compound’s multi-step synthesis involves Heck coupling for the indole-acrylamide linkage and esterification, with yields ~40–50% in optimized protocols.
- Computational Predictions : Molecular docking studies (using AutoDock Vina) suggest strong affinity (~−9.2 kcal/mol) for EGFR kinase, comparable to erlotinib (-8.9 kcal/mol).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
